N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

This underexplored compound combines the privileged adamantane-1,3,4-thiadiazole scaffold with a phenoxyacetyl side chain that introduces unique π-stacking and hydrogen-bonding capabilities absent in the N-methyl analog (CAS 392320-89-7). The free N-H amide provides the canonical kinase hinge-binding hydrogen bond essential for EGFR inhibition, while the adamantyl cage elevates lipophilicity for enhanced BBB penetration. Procure for focused SAR exploration of the phenoxy ring against EGFR L858R/T790M, dual AChE/MAO-B inhibition, or antibacterial phenotypic screening. Research-grade purity (≥95%) ensures reproducible biological readouts.

Molecular Formula C20H23N3O2S
Molecular Weight 369.48
CAS No. 392244-07-4
Cat. No. B2627060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
CAS392244-07-4
Molecular FormulaC20H23N3O2S
Molecular Weight369.48
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=CC=CC=C5
InChIInChI=1S/C20H23N3O2S/c24-17(12-25-16-4-2-1-3-5-16)21-19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2,(H,21,23,24)
InChIKeyVTYGDJQNHOKOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (CAS 392244-07-4): Structural Identity and Pharmacophoric Context for Informed Procurement


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (CAS 392244-07-4, molecular formula C20H23N3O2S, MW 369.48 g/mol) is a hybrid molecule that covalently links an adamantane cage, a 1,3,4-thiadiazole heterocycle, and a phenoxyacetamide side chain . The adamantane-1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with documented activities spanning carbonic anhydrase inhibition, antibacterial, antifungal, anticancer, and antiviral applications [1][2]. The phenoxyacetamide moiety introduces specific hydrogen-bonding and π-stacking capabilities that distinguish this compound from its closest in-class analogs. The compound is cataloged in the ChEMBL database (CHEMBL645075) [3] and is commercially available at research-grade purity (≥95%) from multiple suppliers, positioning it as a tractable starting point for structure-activity relationship (SAR) exploration and focused library design.

Why Generic Substitution Fails: Pharmacophoric Non-Interchangeability of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide with Close Analogs


The 1,3,4-thiadiazole chemical space contains numerous analogs, but three critical structural features of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide create a pharmacophoric fingerprint that is not replicated by any single comparator. The unsubstituted amide N-H provides an essential hydrogen-bond donor absent in the N-methyl analog (CAS 392320-89-7) ; the adamantyl cage at position 5 contributes approximately 2–3 additional logP units of lipophilicity compared to aryl-substituted variants (e.g., CAS 392244-91-6 bearing a 2-methylphenyl group) [1]; and the phenoxyacetyl side chain introduces a flexible ether oxygen H-bond acceptor plus a terminal phenyl ring capable of π-stacking, a combination not found in benzamide-type analogs (e.g., CAS 392240-87-8) . Class-level evidence from the adamantane-1,3,4-thiadiazole scaffold demonstrates that even minor modifications—such as replacing the adamantyl with a phenyl ring or substituting the amide N-H with N-CH3—can profoundly alter target binding profiles, selectivity windows, and ADME properties [2]. Therefore, generic substitution without explicit comparative data risks compromising the biological readout.

Quantitative Evidence Guide: Differentiating N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide from Closest Analogs


Hydrogen-Bond Donor Capacity: N-H vs. N-CH3 Comparison Dictates Target Engagement Potential

The target compound possesses a secondary amide N-H group capable of acting as a hydrogen-bond donor, a feature that is completely abrogated in the N-methyl analog (CAS 392320-89-7) where the amide nitrogen is fully substituted . In the adamantane-1,3,4-thiadiazole class studied by Al-Sharabi et al. (2023), derivatives bearing a free amide N-H (compounds 4a, 4b, 3a) exhibited potent dual AChE and h-MAO-B inhibition, whereas substitution at the amide nitrogen or use of tertiary amine-containing side chains redirected selectivity profiles [1]. The presence of the N-H donor enables key interactions with catalytic site residues (e.g., hydrogen bonding to the carbonyl oxygen of the enzyme backbone), a pharmacophoric requirement that cannot be met by the N-methylated analog.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Lipophilicity-Driven Membrane Permeability: Adamantyl vs. Aryl Substitution at Position 5

The adamantyl group at position 5 of the 1,3,4-thiadiazole ring confers a substantially higher calculated logP (clogP) compared to analogs bearing a planar aryl substituent such as the 2-methylphenyl group found in CAS 392244-91-6 . A comprehensive review by Wanka et al. (2013) demonstrated that replacing a phenyl ring with an adamantyl cage in matched molecular pairs elevates clogP by approximately 2–3 log units, translating to enhanced membrane permeability and, where relevant, superior blood-brain barrier (BBB) penetration potential [1]. The El-Emam group has repeatedly shown that the high lipophilicity of adamantane-1,3,4-thiadiazole hybrids modulates both bioavailability and target tissue distribution, with this property being a deliberate design feature rather than an incidental physicochemical characteristic [2].

Physicochemical Properties Blood-Brain Barrier Penetration Lipophilicity

EGFR Tyrosine Kinase Inhibition: Class-Level Potency of Adamantane-1,3,4-Thiadiazole Derivatives Against Wild-Type and Mutant EGFR

Although direct EGFR IC50 data for CAS 392244-07-4 have not been published, the adamantane-1,3,4-thiadiazole scaffold has been extensively validated as an EGFR-targeting pharmacophore. Wassel et al. (2021) reported that thiazolo-thiadiazole adamantane derivative 17 inhibited wild-type EGFR with IC50 values of 71.5–85 nM and the double mutant EGFR L858R/T790M with IC50 values of 0.27–0.78 nM, comparing favorably to the reference drugs Lapatinib (IC50 0.18 nM vs. L858R/T790M) and Erlotinib (IC50 0.21 nM vs. L858R/T790M) [1]. Molecular docking within the EGFR active site (PDB: 1M17) yielded binding energy scores of -19.19 to -22.07 kcal/mol for the adamantane-thiadiazole series, surpassing the Erlotinib docking score of -19.10 kcal/mol [1]. The phenoxyacetamide side chain of the target compound introduces an additional phenyl ring that could engage in π-π stacking with the EGFR hinge region phenylalanine residues, a binding mode predicted but not yet experimentally validated for this specific substitution pattern.

Cancer Therapeutics EGFR Inhibition Tyrosine Kinase

Antimicrobial Activity: Adamantane-1,3,4-Thiadiazole Derivatives Demonstrate Superior Potency to Reference Antibiotics Against Gram-Negative Pathogens

The adamantane-1,3,4-thiadiazole chemotype has demonstrated marked antibacterial activity with quantitative superiority to clinically used reference antibiotics. Kadi et al. (2010) reported that all synthesized 5-(1-adamantyl)-1,3,4-thiadiazole derivatives exhibited better antibacterial effects than gentamicin and ampicillin against Escherichia coli and Pseudomonas aeruginosa [1]. Specific derivatives (compounds 3, 7, 9, 15b, 15c) displayed marked activity against Gram-positive bacteria, while compound 3 (5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione) was highly active against Gram-negative bacteria [2]. The phenoxyacetamide side chain in the target compound differentiates it from these earlier derivatives by replacing the thione or thiourea functionality with an acylated amine, which may reduce the cytotoxicity associated with free thiol/thione groups while retaining the antibacterial pharmacophore .

Antimicrobial Resistance Gram-Negative Bacteria Antibacterial Screening

Crystallographically Characterized Non-Covalent Interaction Network Underpins Scaffold Stability and Target Recognition

The N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine scaffold has been crystallographically characterized, revealing a conserved and robust non-covalent interaction network. El-Emam et al. (2020) determined low-temperature crystal structures of three derivatives (I: N-ethyl; II: N-(4-fluorophenyl); III: N-(4-bromophenyl)) and demonstrated through QTAIM analysis that the N-H···N hydrogen bond is the strongest among all noncovalent interactions, with H-H closed-shell interactions playing significant stabilizing roles [1]. The PIXEL method quantified intermolecular interaction energies, while Hirshfeld surface analysis revealed that the relative contributions of different noncovalent interactions are comparable in halogen-substituted (F, Br) structures [1]. This crystallographic evidence supports the structural integrity and predictable conformational behavior of the scaffold, which is essential for reliable structure-based drug design. The phenoxyacetamide derivative extends this characterized scaffold with an additional phenyl ring and ether oxygen, introducing potential π-stacking and additional H-bond acceptor sites.

Structural Chemistry Crystallography QTAIM Analysis

Dual Cholinesterase/MAO Inhibition Selectivity Profile: Side-Chain Structure Dictates Enzyme Preference

Al-Sharabi et al. (2023) established that within the N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-amino-acetamide/propanamide series, the nature of the amine side chain determines selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as between h-MAO-A and h-MAO-B [1]. Derivatives bearing cyclic secondary amines (compounds 4a, 4b, 3a) exhibited potent dual AChE/h-MAO-B inhibition with minimal activity against BChE and h-MAO-A, representing a desirable multi-target directed ligand (MTD) profile for Alzheimer's disease [1]. The target compound, carrying a phenoxyacetamide rather than a cyclic amino-acetamide side chain, represents a distinct chemotype within this series. Its ether oxygen and terminal phenyl ring introduce additional pharmacophoric features that are not present in the amine-based analogs, potentially redirecting the selectivity profile toward different enzyme subtypes or enabling interactions with complementary targets .

Alzheimer's Disease Multi-Target Directed Ligands Cholinesterase Inhibition

High-Impact Research and Industrial Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide Based on Evidence


EGFR Kinase Inhibitor SAR Expansion Targeting T790M Mutant Non-Small Cell Lung Cancer

The adamantane-1,3,4-thiadiazole scaffold has demonstrated sub-nanomolar potency against the clinically challenging EGFR L858R/T790M double mutant (IC50 0.27–0.78 nM for derivative 17, comparable to Lapatinib at 0.18 nM) [1]. Procuring N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide provides an underexplored phenoxyacetyl side chain vector that could engage the EGFR hinge region via π-stacking while the adamantyl group occupies the hydrophobic back pocket. The free N-H amide enables the canonical hinge-binding hydrogen bond that is essential for kinase inhibition and is absent in the N-methyl analog (CAS 392320-89-7). This compound is ideally suited for focused library synthesis where the phenoxy ring is systematically varied (e.g., halogen-substituted, methoxy, nitro) to map SAR against both wild-type and mutant EGFR.

CNS-Penetrant Multi-Target Directed Ligand Design for Alzheimer's Disease

The adamantane-1,3,4-thiadiazole scaffold confers dual AChE/h-MAO-B inhibition with selectivity over BChE and h-MAO-A, a desirable MTD profile for Alzheimer's disease [2]. The target compound's adamantyl group provides elevated lipophilicity (estimated clogP ~4.0–4.5 vs. ~2.0–3.0 for aryl analogs), a property associated with enhanced BBB penetration [3]. The phenoxyacetamide side chain, distinct from the cyclic amine series characterized by Al-Sharabi et al., represents a novel chemotype for exploring whether the ether oxygen can engage additional CNS targets (e.g., NMDA receptor, sigma receptors) while maintaining cholinesterase/MAO inhibition. Procurement enables head-to-head comparison with the established cyclic amine derivatives to determine whether this side chain improves CNS bioavailability or target selectivity.

Antimicrobial Screening Against Multidrug-Resistant Gram-Negative Clinical Isolates

Kadi et al. (2010) demonstrated that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives exhibit antibacterial activity superior to gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa [4]. The target compound replaces the thione/thiourea functionality of these earlier derivatives with a phenoxyacetamide group, which may reduce non-specific cytotoxicity associated with reactive sulfur species while retaining the antibacterial adamantane-thiadiazole pharmacophore. This compound is suitable for inclusion in phenotypic screening panels against ESKAPE pathogens and for systematic SAR studies varying the phenoxy ring to optimize Gram-negative outer membrane penetration, leveraging the adamantyl group's known ability to disrupt bacterial membrane integrity.

Crystallography-Enabled Fragment Elaboration Leveraging a Characterized Core Scaffold

The parent N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine scaffold has been crystallographically characterized, with the N-H···N hydrogen bond identified as the dominant stabilizing interaction and robust crystal packing confirmed across halogenated and non-halogenated derivatives [5]. This structural characterization provides a reliable foundation for fragment-based drug discovery. The target compound extends this validated core with a phenoxyacetamide moiety that introduces an additional phenyl ring for π-stacking and an ether oxygen for water-mediated interactions. Soaking this compound into protein crystals of validated targets (EGFR, AChE, carbonic anhydrase) can rapidly establish the binding mode of the phenoxyacetyl side chain and guide subsequent structure-guided optimization.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.